![molecular formula C7H4N4 B2964244 [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 69277-99-2](/img/structure/B2964244.png)

[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

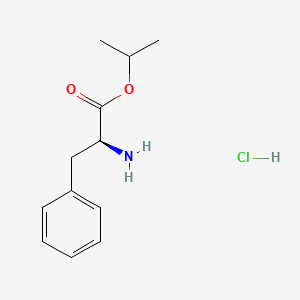

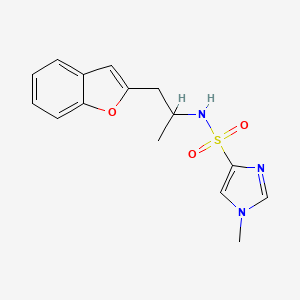

“[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile” is a conjugated heterocyclic compound with a 1,2,4-triazole core . It has a molecular weight of 144.14 . This compound is of scientific interest due to its wide application in both synthetic and medicinal chemistry .

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile” is characterized by a 1,2,4-triazole core fused with a pyridine ring . The InChI code for this compound is “1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H” and the InChI key is "AWUFKZDDZTYSHL-UHFFFAOYSA-N" .Chemical Reactions Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile” involves a series of chemical reactions including oxidative cyclization, transamidation, nucleophilic addition, and condensation . The reaction can also be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile” has a molecular weight of 144.14 . The compound is characterized by a 1,2,4-triazole core fused with a pyridine ring . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Immunomodulation

This compound has been patented as an immunomodulator, suggesting its potential use in regulating or modifying immune responses .

Synthesis Methods

Various synthesis methods for this compound indicate its utility in synthetic chemistry, particularly in creating conjugated systems from compounds containing a nitrile group .

Antioxidative Activity

Some derivatives of this compound have been screened for antioxidative activity, which is crucial in combating oxidative stress in biological systems .

Mecanismo De Acción

Target of Action

The [1,2,4]Triazolo[1,5-a]pyridine scaffold is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can prevent the activation of these kinases, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile affects several biochemical pathways due to its interaction with multiple targets. For example, as a JAK1 and JAK2 inhibitor, it can impact the JAK-STAT signaling pathway, which plays a critical role in immune response and cell growth .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile are likely to be diverse due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate immune response and cell growth . .

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-2-1-3-11-7(6)9-5-10-11/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFKZDDZTYSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)

![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)

![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)

![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2964182.png)